molecular formula C17H17N3O B5678559 1-(2-Cyanopropan-2-yl)-1,3-diphenylurea

1-(2-Cyanopropan-2-yl)-1,3-diphenylurea

Cat. No.: B5678559
M. Wt: 279.34 g/mol
InChI Key: BTKNHLBYVCMBRO-UHFFFAOYSA-N
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Description

1-(2-Cyanopropan-2-yl)-1,3-diphenylurea is an organic compound with a unique structure that includes a cyanopropyl group and two phenyl groups attached to a urea moiety

Preparation Methods

The synthesis of 1-(2-Cyanopropan-2-yl)-1,3-diphenylurea typically involves the reaction of 2-cyanopropan-2-yl isocyanate with diphenylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Cyanopropan-2-yl)-1,3-diphenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The cyanopropyl group can undergo substitution reactions with various reagents, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Cyanopropan-2-yl)-1,3-diphenylurea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Cyanopropan-2-yl)-1,3-diphenylurea involves its interaction with molecular targets such as enzymes and receptors. The cyanopropyl group and phenyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

1-(2-Cyanopropan-2-yl)-1,3-diphenylurea can be compared with similar compounds such as:

    1-(2-Cyanopropan-2-yl)-1,3-diphenylthiourea: Similar structure but with a thiourea moiety instead of urea.

    1-(2-Cyanopropan-2-yl)-1,3-diphenylguanidine: Contains a guanidine group instead of urea.

    1-(2-Cyanopropan-2-yl)-1,3-diphenylcarbamate: Features a carbamate group instead of urea. These compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-(2-cyanopropan-2-yl)-1,3-diphenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-17(2,13-18)20(15-11-7-4-8-12-15)16(21)19-14-9-5-3-6-10-14/h3-12H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKNHLBYVCMBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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